(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 445269-23-8
VCID: VC21479663
InChI: InChI=1S/C21H22N2OS/c1-3-13-6-9-17-15(10-13)11-16-18(22)20(25-21(16)23-17)19(24)14-7-4-12(2)5-8-14/h4-5,7-8,11,13H,3,6,9-10,22H2,1-2H3
SMILES: CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(C=C4)C)N
Molecular Formula: C21H22N2OS
Molecular Weight: 350.5g/mol

(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone

CAS No.: 445269-23-8

Cat. No.: VC21479663

Molecular Formula: C21H22N2OS

Molecular Weight: 350.5g/mol

* For research use only. Not for human or veterinary use.

(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone - 445269-23-8

Specification

CAS No. 445269-23-8
Molecular Formula C21H22N2OS
Molecular Weight 350.5g/mol
IUPAC Name (3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-methylphenyl)methanone
Standard InChI InChI=1S/C21H22N2OS/c1-3-13-6-9-17-15(10-13)11-16-18(22)20(25-21(16)23-17)19(24)14-7-4-12(2)5-8-14/h4-5,7-8,11,13H,3,6,9-10,22H2,1-2H3
Standard InChI Key DTAMJEOGNBWDMS-UHFFFAOYSA-N
SMILES CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(C=C4)C)N
Canonical SMILES CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(C=C4)C)N

Introduction

Physical and Chemical Properties

Basic Physical Properties

The compound (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone possesses specific physical and chemical characteristics that define its behavior in various environments and reactions. Table 1 summarizes the key physical properties of this compound based on available data:

Table 1: Physical Properties of (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone

PropertyValueReference
Molecular FormulaC21H22N2OS
Molecular Weight350.48 g/mol
Physical StateSolid (at standard conditions)
ColorNot specified in available data-
Purity (Commercial)≥97% (typical analytical grade)

Structural Characteristics

The structural characteristics of this compound are essential for understanding its chemical behavior and biological activities. The compound features several key structural elements:

  • A thieno[2,3-b]quinoline core structure

  • An amino group (-NH2) at the 3-position

  • An ethyl group at the 6-position

  • A tetrahydrogenated quinoline ring (5,6,7,8-positions)

  • A 4-methylphenyl ketone moiety at the 2-position

Chemical Identifiers

For research and database purposes, several chemical identifiers have been assigned to this compound, as presented in Table 2:

Table 2: Chemical Identifiers of (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone

Identifier TypeValueReference
CAS Number445269-23-8
IUPAC Name(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-methylphenyl)methanone
Standard InChIInChI=1S/C21H22N2OS/c1-3-13-6-9-17-15(10-13)11-16-18(22)20(25-21(16)23-17)19(24)14-7-4-12(2)5-8-14/h4-5,7-8,11,13H,3,6,9-10,22H2,1-2H3
InChIKeyDTAMJEOGNBWDMS-UHFFFAOYSA-N
SMILESCCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=C(C=C4)C)N
PubChem Compound ID5108950

Structural Analogs and Related Compounds

Comparison with Structural Analogs

Several structural analogs of (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone have been identified in the literature, differing primarily in the substituent on the phenyl ring . Table 3 presents a comparison of these analogs:

Table 3: Structural Analogs of (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone

Compound NamePhenyl SubstituentCAS NumberMolecular FormulaMolecular Weight (g/mol)Reference
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone4-methyl445269-23-8C21H22N2OS350.48
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone4-bromo445269-21-6C20H19BrN2OS415.3
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dimethoxyphenyl)methanone3,4-dimethoxy445269-20-5C22H24N2O3S396.5
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(1,3-benzodioxol-5-yl)methanone1,3-benzodioxol-5-yl625370-69-6C21H20N2O3S380.5
(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-methoxyphenyl)methanone3-methoxyNot specifiedC21H22N2O2S366.5

The existence of these structural analogs suggests systematic research into structure-activity relationships within this class of compounds. The variations in the phenyl ring substituents (methyl, bromo, methoxy, benzodioxole) likely influence the compounds' physicochemical properties and potentially their biological activities.

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